8-(2,4-dimethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
8-(2,4-Dimethoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound belonging to the class of purine derivatives. These compounds are characterized by their purine moiety, which is a heterocyclic aromatic organic compound. The specific structure of this compound includes a 2,4-dimethoxyphenyl group, a methyl group, and a prop-2-enyl group, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
The synthesis of 8-(2,4-Dimethoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Introduction of the 2,4-dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Addition of the prop-2-enyl group: This can be done through alkylation reactions using suitable alkylating agents.
Final modifications: These may include methylation and other functional group transformations to achieve the desired structure.
Industrial production methods would likely involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
8-(2,4-Dimethoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Addition: The prop-2-enyl group allows for addition reactions, such as hydrogenation or halogenation, leading to saturated or halogenated products.
Scientific Research Applications
8-(2,4-Dimethoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(2,4-Dimethoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, altering their activity, and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar compounds to 8-(2,4-Dimethoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione include other purine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples include:
8-(3,4-Dimethoxyphenyl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione: This compound has a similar purine core but different substituents, leading to distinct properties.
4-(8-Butoxy-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(5-tert-butyl-2-hydroxyphenyl)butanamide: Another purine derivative with unique substituents and biological activities.
Properties
Molecular Formula |
C19H21N5O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O4/c1-5-8-24-17(25)15-16(21(2)19(24)26)20-18-22(9-10-23(15)18)13-7-6-12(27-3)11-14(13)28-4/h5-7,11H,1,8-10H2,2-4H3 |
InChI Key |
LELUCDOMPBDCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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